Cas no 825656-56-2 (1-(3,4-dichlorophenyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanylethan-1-one)

1-(3,4-Dichlorophenyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanylethan-1-one is a specialized organic compound featuring a dichlorophenyl ketone moiety linked to a phenyl-substituted 1,3,4-oxadiazole via a thioether bridge. This structure confers potential utility in agrochemical and pharmaceutical research, particularly as a scaffold for bioactive molecules. The dichlorophenyl group enhances lipophilicity, while the oxadiazole ring contributes to stability and possible heterocyclic interactions. The thioether linkage offers synthetic versatility for further modifications. Its well-defined molecular architecture makes it a candidate for studies in enzyme inhibition or ligand-receptor binding. The compound is typically synthesized under controlled conditions to ensure high purity, making it suitable for experimental applications requiring precise chemical properties.
1-(3,4-dichlorophenyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanylethan-1-one structure
825656-56-2 structure
Product Name:1-(3,4-dichlorophenyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanylethan-1-one
CAS No:825656-56-2
MF:C16H10Cl2N2O2S
MW:365.233800411224
CID:5419862
PubChem ID:2243306
Update Time:2025-05-23

1-(3,4-dichlorophenyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanylethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 1-(3,4-dichlorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
    • 1-(3,4-dichlorophenyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanylethan-1-one
    • Inchi: 1S/C16H10Cl2N2O2S/c17-12-7-6-11(8-13(12)18)14(21)9-23-16-20-19-15(22-16)10-4-2-1-3-5-10/h1-8H,9H2
    • InChI Key: NDHQYCFZNSJEPL-UHFFFAOYSA-N
    • SMILES: C(=O)(C1=CC=C(Cl)C(Cl)=C1)CSC1=NN=C(C2=CC=CC=C2)O1

1-(3,4-dichlorophenyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanylethan-1-one Pricemore >>

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Additional information on 1-(3,4-dichlorophenyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanylethan-1-one

Compound CAS No 825656-56-2: A Comprehensive Overview

The compound with CAS No 825656-56-2, known as 1-(3,4-dichlorophenyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanylethan-1-one, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound has garnered attention due to its unique structural features and promising properties. In this article, we will delve into its structure, synthesis, applications, and the latest research findings.

Structure and Synthesis: The molecular structure of 1-(3,4-dichlorophenyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanylethan-1-one is characterized by a dichlorophenyl group attached to a sulfanyl ethanone moiety. The presence of the oxadiazole ring introduces additional complexity and functionality to the molecule. Recent studies have explored novel synthetic routes to optimize the production of this compound, focusing on improving yield and reducing reaction time. Researchers have employed advanced catalytic systems and green chemistry principles to achieve sustainable synthesis methods.

Chemical Properties: This compound exhibits remarkable stability under various chemical conditions, making it suitable for a wide range of applications. Its electronic properties have been extensively studied using computational chemistry techniques. The presence of electron-withdrawing groups like the dichlorophenyl moiety enhances the molecule's reactivity in certain reactions. Additionally, the oxadiazole ring contributes to its aromatic stability and potential for use in electronic materials.

Applications in Material Science: The compound has shown promise in the development of advanced materials. Its ability to form stable complexes with metal ions has led to its use in coordination polymers and metal-organic frameworks (MOFs). Recent research highlights its role in enhancing the mechanical properties of polymer composites. Furthermore, its thermal stability makes it a candidate for high-performance adhesives and coatings.

Pharmacological Potential: In the field of pharmacology, 1-(3,4-dichlorophenyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanylethan-1-one has demonstrated potential as a lead compound for drug development. Studies indicate that it exhibits anti-inflammatory and antioxidant activities. Researchers are exploring its efficacy against neurodegenerative diseases and cancer. Preclinical trials have shown encouraging results, suggesting further investigation into its therapeutic applications.

Environmental Impact: Understanding the environmental fate of this compound is crucial for its safe utilization. Recent studies assess its biodegradability and toxicity profiles. Findings suggest that under specific environmental conditions, the compound undergoes efficient biodegradation without posing significant risks to aquatic ecosystems.

Future Directions: The future of CAS No 825656-56-2 lies in expanding its applications across diverse fields. Ongoing research focuses on enhancing its bioavailability for pharmaceutical uses and improving its compatibility with existing industrial processes. Collaborative efforts between chemists and material scientists aim to unlock new functionalities for this versatile compound.

In conclusion, 1-(3,4-dichlorophenyl)-2-(5-phenyl-1,3,4-oxadiazol-2-yLsulfanylethan-one represents a significant advancement in organic chemistry with multifaceted applications. As research continues to uncover its full potential, this compound stands at the forefront of innovation in materials science and pharmacology.

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